molecular formula C23H21N3O6S2 B2413297 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898448-27-6

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2413297
CAS RN: 898448-27-6
M. Wt: 499.56
InChI Key: MTOHZLMBXUFFCY-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a compound that has been studied for its potential anticancer activity . It is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .


Synthesis Analysis

The compound was synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules, including pharmaceuticals .


Molecular Structure Analysis

The molecular formula of the compound is C14H14N2O2 . The InChI string, which is a textual identifier for chemical substances, is InChI=1S/C14H14N2O2/c1-2-6-16-12 (3-1)9-15-8-11-4-5-13-14 (7-11)18-10-17-13/h1-7,15H,8-10H2 .


Chemical Reactions Analysis

The compound has been evaluated for its anticancer activity against various cancer cell lines . The structure-activity relationship study identified 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S2/c27-22(24-13-15-5-8-19-20(11-15)32-14-31-19)23(28)25-17-7-6-16-3-1-9-26(18(16)12-17)34(29,30)21-4-2-10-33-21/h2,4-8,10-12H,1,3,9,13-14H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOHZLMBXUFFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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